molecular formula C26H28N4O2 B11271380 6-(4-ethoxyphenyl)-N-pentyl-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(4-ethoxyphenyl)-N-pentyl-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11271380
M. Wt: 428.5 g/mol
InChI Key: IPXVGSFTYBPEGQ-UHFFFAOYSA-N
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Description

6-(4-ethoxyphenyl)-N-pentyl-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound belonging to the pyrazolopyridine family. . The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is fused with various substituents, making it a versatile scaffold for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxyphenyl)-N-pentyl-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals . This reaction is catalyzed by trifluoracetic acid, leading to the formation of the pyrazolopyridine core. Subsequent structural modifications, such as reductive desulfurization, hydrolysis of esters, and Suzuki coupling with aryl boronic acids, can be performed to introduce various substituents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethoxyphenyl)-N-pentyl-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the pyrazolopyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for Suzuki coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

6-(4-ethoxyphenyl)-N-pentyl-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-ethoxyphenyl)-N-pentyl-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-ethoxyphenyl)-N-pentyl-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H28N4O2

Molecular Weight

428.5 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-N-pentyl-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C26H28N4O2/c1-3-5-9-16-27-26(31)21-17-22(18-12-14-20(15-13-18)32-4-2)28-25-23(21)24(29-30-25)19-10-7-6-8-11-19/h6-8,10-15,17H,3-5,9,16H2,1-2H3,(H,27,31)(H,28,29,30)

InChI Key

IPXVGSFTYBPEGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=CC(=NC2=NNC(=C12)C3=CC=CC=C3)C4=CC=C(C=C4)OCC

Origin of Product

United States

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